molecular formula C20H19N5O2S B2557096 N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-5-carboxamide CAS No. 1014090-48-2

N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-5-carboxamide

Cat. No.: B2557096
CAS No.: 1014090-48-2
M. Wt: 393.47
InChI Key: AZWMQCOXRUPSPZ-UHFFFAOYSA-N
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Description

N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-5-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives This compound is characterized by its unique structure, which includes a benzothiazole ring, a pyrazole ring, and a pyridine moiety

Scientific Research Applications

N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-5-carboxamide has a wide range of scientific research applications:

Mechanism of Action

While the exact mechanism of action for this compound is not specified in the search results, similar compounds have been evaluated for their anti-tubercular activity and cytotoxicity . These compounds have shown to regulate cell cycle and apoptosis by p53 activation via mitochondrial-dependent pathways .

Preparation Methods

The synthesis of N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-5-carboxamide involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring is typically synthesized through a condensation reaction between o-aminothiophenol and a suitable aldehyde or ketone.

    Introduction of the Methoxy Group: The methoxy group is introduced via methylation of the hydroxyl group on the benzothiazole ring using methyl iodide in the presence of a base.

    Synthesis of the Pyrazole Ring: The pyrazole ring is formed through a cyclization reaction involving a hydrazine derivative and a 1,3-diketone.

    Coupling with Pyridine Moiety: The pyridine moiety is introduced through a nucleophilic substitution reaction, where the pyrazole derivative reacts with a pyridine-based electrophile.

    Final Coupling and Carboxamide Formation: The final step involves coupling the benzothiazole and pyrazole intermediates, followed by the formation of the carboxamide group through an amidation reaction.

Industrial production methods often involve optimization of these steps to enhance yield and purity, including the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of the carboxamide group and formation of corresponding acids and amines.

Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reaction pathway and conditions employed.

Comparison with Similar Compounds

N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-5-carboxamide can be compared with other benzothiazole derivatives and pyrazole-based compounds:

The uniqueness of this compound lies in its combined benzothiazole and pyrazole structure, which imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-2,5-dimethyl-N-(pyridin-3-ylmethyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O2S/c1-13-9-17(24(2)23-13)19(26)25(12-14-5-4-8-21-11-14)20-22-16-7-6-15(27-3)10-18(16)28-20/h4-11H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZWMQCOXRUPSPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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